molecular formula C17H37N2O2+ B13828732 Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium

Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium

Cat. No.: B13828732
M. Wt: 301.5 g/mol
InChI Key: RHUXPIWKOGGEDA-UHFFFAOYSA-N
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Description

Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium is a zwitterionic surfactant, which means it contains both positive and negative charges within the same molecule. This compound is known for its excellent surface-active properties and is widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium typically involves the reaction of dodecanoyl chloride with dimethylamine, followed by the introduction of a propyl group containing an oxidoazaniumyl moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different forms with varying properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but typically require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium involves its interaction with cell membranes and other biological structures. The compound’s zwitterionic nature allows it to integrate into lipid bilayers, altering membrane properties and enhancing permeability. This interaction can affect various molecular targets and pathways, making it useful in drug delivery and other biomedical applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
  • Dimethyl fumarate
  • 2-(N-3-Sulfopropyl-N,N-dimethyl ammonium)ethyl methacrylate

Uniqueness

Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium stands out due to its unique combination of surface-active properties and zwitterionic nature. This makes it highly effective in applications requiring both solubility enhancement and membrane interaction.

Properties

Molecular Formula

C17H37N2O2+

Molecular Weight

301.5 g/mol

IUPAC Name

dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium

InChI

InChI=1S/C17H37N2O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)19(2,3)16-13-15-18-21/h4-16,18H2,1-3H3/q+1

InChI Key

RHUXPIWKOGGEDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)[N+](C)(C)CCC[NH2+][O-]

Origin of Product

United States

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